Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Overview
Description
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . Another method includes the alkylation of imidazole with 1,3-dibromopropane, followed by the reaction with potassium thiocyanate to produce the thiocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the suppression of cell growth and colony formation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate include other imidazo[2,1-b][1,3]thiazine derivatives and related heterocyclic compounds such as imidazoles and thiazoles .
Uniqueness
What sets this compound apart is its unique combination of nitrogen and sulfur atoms within the heterocyclic ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLDNEWHVPUOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2CCN=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167118 | |
Record name | Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16135-22-1 | |
Record name | Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016135221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003170773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 5-OXO-2,3-DIHYDRO-5H-IMIDAZO(2,1-B)(1,3)THIAZINE-7-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6F1K21DM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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